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Compound of Interest

Compound Name: N-ethyl-N-methylpropan-2-amine

Cat. No.: B14665218

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-ethyl-N-
methylpropan-2-amine (CAS No. 39198-07-7), a tertiary amine of interest in various chemical
and pharmaceutical research domains. This document presents its nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for data
acquisition, and a logical workflow for its spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

N-ethyl-N-methylpropan-2-amine, with the molecular formula C6H15N, possesses a tertiary
amine functional group. Its structure consists of an isopropyl group, an ethyl group, and a
methyl group attached to a central nitrogen atom. This asymmetrical arrangement gives rise to
a unigue spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections present the *H and 3C NMR data for N-ethyl-N-
methylpropan-2-amine.

'H NMR Spectroscopic Data

The proton NMR spectrum of N-ethyl-N-methylpropan-2-amine exhibits distinct signals
corresponding to the different proton environments in the molecule. The chemical shifts () are
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reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (d)

Assignment Multiplicity Integration
ppm

-CH(CH3)2 ~2.7-29 Septet 1H

-N-CH2-CHs ~2.3-25 Quartet 2H

-N-CHs ~2.1-2.2 Singlet 3H

-CH2-CHs ~09-1.1 Triplet 3H

-CH(CH3)2 ~0.9-1.0 Doublet 6H

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.

Assignment Chemical Shift (&) ppm
-CH(CHs)2 ~50 - 55
-N-CHz-CHs ~45 - 50
-N-CHs ~35 - 40
-CH( CHs)2 ~18-22
-CH2-CHs ~12-16

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of N-ethyl-N-methylpropan-2-
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amine is characterized by the absence of N-H stretching vibrations, a key feature of tertiary

amines.
Wavenumber (cm~?) Vibrational Mode Intensity
2960 - 2975 C-H stretch (alkane) Strong
2850 - 2870 C-H stretch (alkane) Strong
1450 - 1470 C-H bend (alkane) Medium

C-H bend (alkane, isopropy! )
1365 - 1385 ) Medium-Strong
gem-dimethyl)

1150 - 1250 C-N stretch (tertiary amine) Medium-Weak

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of aliphatic
amines like N-ethyl-N-methylpropan-2-amine.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation:

Approximately 5-20 mg of the amine sample is dissolved in about 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCI3) in a clean, dry 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for
calibration of the chemical shift scale to 0.00 ppm.

4.1.2. Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

The magnetic field homogeneity is optimized by shimming to obtain sharp spectral lines.
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e For *H NMR, a standard single-pulse experiment is typically performed. Key parameters
include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-
4 seconds. Typically, 8-16 scans are sulfficient.

e For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single
lines for each carbon. A longer relaxation delay (e.g., 2-10 seconds) and a larger number of
scans are generally required due to the lower natural abundance and smaller gyromagnetic
ratio of the 13C nucleus.

FT-IR Spectroscopy Protocol

4.2.1. Sample Preparation (Neat Liquid):

e Asingle drop of the neat liquid amine is placed between two polished potassium bromide
(KBr) or sodium chloride (NaCl) salt plates.

e The plates are gently pressed together to form a thin liquid film.

4.2.2. Data Acquisition:

A background spectrum of the empty spectrometer is recorded to subtract the contributions
of atmospheric water and carbon dioxide.

The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.

The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of an unknown sample suspected to be N-
ethyl-N-methylpropan-2-amine is outlined below. This process integrates the information from
both NMR and IR spectroscopy to confirm the structure.
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Spectroscopic Analysis of N-ethyl-N-methylpropan-2-amine

Unknown Sample

FT-IR Ypectroscopy NMR Spectroscopy

Acquire NMR Spectra

Acquire IR Spectrum (*H and 3C)

Analyze *H NMR Data:
- Chemical Shifts
- Integration
- Multiplicity

Analyze IR Data:
- Check for C-H and C-N stretches
- Confirm absence of N-H stretch

Analyze 13C NMR Data:
- Number of signals
- Chemical Shifts

Propose Structure:
N-ethyl-N-methylpropan-2-amine

Data Correlation

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic identification of N-ethyl-N-methylpropan-2-
amine.

» To cite this document: BenchChem. [Spectroscopic Profile of N-ethyl-N-methylpropan-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14665218#spectroscopic-data-of-n-ethyl-n-
methylpropan-2-amine-nmr-ir]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b14665218?utm_src=pdf-body-img
https://www.benchchem.com/product/b14665218?utm_src=pdf-body
https://www.benchchem.com/product/b14665218?utm_src=pdf-body
https://www.benchchem.com/product/b14665218#spectroscopic-data-of-n-ethyl-n-methylpropan-2-amine-nmr-ir
https://www.benchchem.com/product/b14665218#spectroscopic-data-of-n-ethyl-n-methylpropan-2-amine-nmr-ir
https://www.benchchem.com/product/b14665218#spectroscopic-data-of-n-ethyl-n-methylpropan-2-amine-nmr-ir
https://www.benchchem.com/product/b14665218#spectroscopic-data-of-n-ethyl-n-methylpropan-2-amine-nmr-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14665218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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